
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
Description
Significance of Azetidine Derivatives in Organic Chemistry
Azetidine derivatives occupy a distinctive position in organic chemistry as four-membered nitrogen-containing heterocycles that exhibit unique reactivity characteristics driven by ring strain while maintaining synthetic accessibility. The significance of these compounds extends across multiple domains of chemical research, with particular prominence in medicinal chemistry where they serve as crucial building blocks for pharmaceutical development. Research indicates that azetidines represent one of the most important four-membered heterocycles used in organic synthesis, with their reactivity driven by considerable ring strain while simultaneously offering significantly greater stability than related aziridines. This balance between reactivity and stability translates into both facile handling characteristics and unique reactivity that can be triggered under appropriate reaction conditions.
The synthetic versatility of azetidine derivatives manifests in their ability to undergo various chemical transformations including nucleophilic substitution and ring-opening reactions, making them invaluable as versatile building blocks in organic synthesis. Contemporary applications demonstrate their utility as precursors in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where they contribute significantly to drug discovery efforts. The unique properties of azetidines have enabled their exploration as synthetic intermediates and valuable building blocks, with evolving synthetic methodology facilitating their further development in complex molecule synthesis. These heterocycles have shown remarkable potential in the preparation of complex azetidine-containing scaffolds, establishing their importance as vital synthetic targets with admirable efficacy and selectivity.
Recent advances in azetidine chemistry have revealed their applications extending beyond traditional synthetic roles to include specialized functions such as Proteolysis Targeting Chimera linkers, rigid linkers, and bifunctional linkers in modern pharmaceutical design. The growing research attention directed toward ring functionalization of azetidines has enabled the synthesis of several potent heterocyclic compounds demonstrating various biological activities including antibacterial, antifungal, antitubercular, anticancer, and antioxidant properties. This broad spectrum of biological activities positions azetidine derivatives as essential components in the development of new therapeutic agents, reinforcing their significance in contemporary organic and medicinal chemistry.
Classification and Nomenclature of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
The systematic classification of this compound encompasses multiple chemical categories reflecting its complex structural features and functional group arrangements. This compound belongs primarily to the azetidine family of heterocycles while simultaneously incorporating carbamate protecting group functionality and existing as an oxalate salt. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound under several functional group categories including azetidines, amines, amides, and inorganic salts, demonstrating its multifaceted chemical nature.
The molecular structure analysis reveals a systematic arrangement comprising a four-membered azetidine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butyl moiety. The oxalate designation indicates the presence of oxalic acid as the counterion, forming a salt complex with the basic nitrogen functionality of the azetidine ring. The Chemical Abstracts Service registry maintains this compound under the number 1187929-81-2, with the MDL number MFCD11506050 providing additional database cross-referencing capabilities.
Alternative nomenclature systems recognize this compound through various synonymous names including 3-Boc-aminomethyl-azetidine oxalate, reflecting the tert-butoxycarbonyl protecting group commonly abbreviated in synthetic chemistry literature. The SMILES notation O=C(OC(C)(C)C)NCC1CNC1.O=C(O)C(O)=O provides a linear representation of the molecular structure, clearly delineating the carbamate linkage, azetidine ring, and oxalic acid components. International Chemical Identifier systems assign the InChI key FYIFSQVFDKLMHP-UHFFFAOYSA-N for precise molecular identification across global chemical databases.
Property | Value |
---|---|
Chemical Abstracts Service Number | 1187929-81-2 |
Molecular Formula | C11H20N2O6 |
Molecular Weight | 276.29 g/mol |
MDL Number | MFCD11506050 |
InChI Key | FYIFSQVFDKLMHP-UHFFFAOYSA-N |
SMILES Notation | O=C(OC(C)(C)C)NCC1CNC1.O=C(O)C(O)=O |
Chemical Classification | Azetidines, Amines, Amides, Inorganic Salts |
Historical Context of Azetidine Research
The historical development of azetidine chemistry traces its origins to the pioneering work of Hermann Staudinger in 1907, who prepared the first synthetic β-lactam through a [2+2] cycloaddition reaction involving a Schiff base of aniline and benzaldehyde with diphenylketene. This foundational discovery established the fundamental synthetic approach that would become central to azetidine derivative preparation, marking the beginning of systematic research into four-membered nitrogen heterocycles. Staudinger's initial work demonstrated the feasibility of constructing these strained ring systems through controlled cycloaddition processes, laying the groundwork for future developments in heterocyclic chemistry.
The historical significance of azetidine research underwent a dramatic transformation following Alexander Fleming's discovery of penicillin in 1928, which revealed the profound therapeutic potential of β-lactam containing compounds. This discovery catalyzed extensive investigations aimed at obtaining β-lactam antibiotics with broader spectra of activities, fundamentally altering the trajectory of azetidine research from purely academic interest to practical pharmaceutical applications. The revelation that penicillin's structure contained a β-lactam ring led to thousands of compounds containing these structural motifs being either isolated from natural resources or synthesized through chemical means.
Contemporary azetidine research has experienced remarkable advances since the mid-1960s, with comprehensive development of synthetic methodologies enabling access to diverse structural variants. The evolution of synthetic strategies has encompassed cyclization, cycloaddition, and transformation of other heterocyclic systems, significantly expanding the synthetic toolkit available for azetidine construction. Recent decades have witnessed the emergence of sophisticated synthetic approaches including strain-release homologation of azabicyclo[1.1.0]butanes, titanium-mediated coupling reactions, and advanced cycloaddition methodologies.
The modern era of azetidine research reflects a shift toward understanding and exploiting the unique reactivity characteristics of these compounds, with particular emphasis on their strain-driven character and synthetic utility. Current research directions focus on developing new strategies for the synthesis of 1- and 2-azetines, exploring their applications as versatile synthetic intermediates, and investigating their potential in drug discovery applications. The field has evolved to encompass sophisticated applications including the development of novel gamma-aminobutyric acid uptake inhibitors, demonstrating the continued relevance of azetidine derivatives in contemporary pharmaceutical research.
Historical Milestone | Year | Significance |
---|---|---|
First Synthetic β-lactam | 1907 | Hermann Staudinger's pioneering cycloaddition |
Penicillin Discovery | 1928 | Fleming's discovery revolutionized antibiotic research |
Systematic Azetidine Development | 1960s | Comprehensive synthetic methodology development |
Modern Strain-Release Chemistry | 2020s | Advanced synthetic approaches and pharmaceutical applications |
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIFSQVFDKLMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735302 | |
Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-81-2 | |
Record name | Carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- N-Benzyloxycarbonyl (N-Boc) protected azetidin-3-ylmethyl amine or related azetidine derivatives
- tert-Butyl chloroformate or equivalent carbamoylating agents
- Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps
Representative Procedure
A typical synthetic approach involves:
Hydrogenation of N-Boc protected azetidin-3-ylmethyl amine to remove protecting groups or to reduce intermediates, using 10% Pd/C in methanol under hydrogen atmosphere for approximately 18 hours at room temperature under inert atmosphere (argon or nitrogen).
Carbamoylation step where the free amine is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Purification by solvent evaporation and filtration to isolate the carbamate intermediate.
This process yields tert-butyl N-(azetidin-3-ylmethyl)carbamate as a key intermediate for further salt formation.
Formation of the Oxalate Salt
Salt Formation Reaction
- The free base tert-butyl N-(azetidin-3-ylmethyl)carbamate is reacted with oxalic acid in a suitable solvent system.
- The reaction is typically carried out at low temperatures (2–8 °C) under an inert atmosphere to prevent decomposition and side reactions.
- The molar ratio of oxalic acid to carbamate is generally 1:1 or 2:1 depending on the desired salt stoichiometry.
Reaction Conditions and Purification
- The mixture is stirred until complete salt formation occurs, usually monitored by pH or crystallization.
- The resulting tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate precipitates out and is collected by filtration.
- The product is washed and dried to yield a white to light yellow solid with high purity.
Reaction Scheme Summary
Step | Reactants | Conditions | Product | Notes |
---|---|---|---|---|
1 | N-Boc-azetidin-3-ylmethyl amine + H2, Pd/C | MeOH, EtOAc, inert atmosphere, 18 h | tert-butyl N-(azetidin-3-ylmethyl)carbamate | Hydrogenation and deprotection |
2 | tert-butyl N-(azetidin-3-ylmethyl)carbamate + Oxalic acid | 2–8 °C, inert atmosphere | This compound | Salt formation |
Analytical and Characterization Data
- Molecular Formula: C11H20N2O6
- Molecular Weight: 276.29 g/mol
- CAS Number: 1187929-81-2
- Physical Appearance: White to light yellow solid
- Spectroscopic Data:
- Purity Assessment: Typically confirmed by HPLC and melting point analysis.
Research Findings and Optimization Notes
- The hydrogenation step requires careful control of atmosphere and solvent to avoid over-reduction or decomposition.
- Salt formation with oxalic acid improves compound stability and handling properties, making it suitable for pharmaceutical intermediate applications.
- Inert atmosphere during both steps is critical to maintain stereochemical integrity and prevent oxidation.
- The reaction times and temperatures are optimized to balance reaction completion and product stability.
Summary Table of Preparation Parameters
Parameter | Description/Value | Comments |
---|---|---|
Hydrogenation catalyst | 10% Pd/C (50% water wet) | Used in MeOH/EtOAc solvent system |
Hydrogenation time | 18 hours | Room temperature, inert atmosphere |
Carbamoylation agent | tert-Butyl chloroformate | Forms carbamate intermediate |
Salt forming acid | Oxalic acid | 1:1 or 2:1 molar ratio |
Salt formation temperature | 2–8 °C | Low temperature to ensure stability |
Atmosphere | Argon or nitrogen | Prevents oxidation |
Yield | Moderate to high | Depends on purity of intermediates |
Chemical Reactions Analysis
Types of Reactions
The compound participates in three primary reaction types:
Nucleophilic Substitution
The azetidine ring undergoes nucleophilic substitution due to ring strain, enabling modifications at the nitrogen or carbon centers. For example:
-
Amination : Reaction with amines opens the azetidine ring, forming secondary or tertiary amine derivatives.
-
Alkylation : Alkyl halides can substitute at the azetidine nitrogen under basic conditions.
Hydrolysis
The carbamate group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the tert-butyl carbamate yields the corresponding amine and CO₂.
-
Basic Hydrolysis : Generates a free amine and tert-butanol.
Salt Metathesis
The oxalate counterion can be exchanged with other anions (e.g., chloride, sulfate) via precipitation or ion-exchange chromatography.
Reaction Conditions and Reagents
Key reagents and conditions for common reactions are summarized below:
Mechanistic Insights
-
Carbamate Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bond. The oxalate anion stabilizes intermediates via hydrogen bonding .
-
Azetidine Ring Opening : Ring strain (≈24 kcal/mol) lowers the activation energy for nucleophilic attack, making substitutions highly feasible even at mild temperatures.
Comparative Reactivity
The compound’s reactivity is distinct from structurally related molecules:
Compound | Reactivity Profile | Key Difference |
---|---|---|
tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Slower hydrolysis due to stable piperidine ring; preferential ester group reactivity | Less strained ring system |
tert-Butyl carbamate derivatives | Faster hydrolysis but lower stability in substitution reactions | Absence of azetidine’s ring strain |
Key Experimental Findings
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate is being investigated for its potential as a pharmaceutical agent. Its structural similarity to neurotransmitter precursors suggests that it may interact with various neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.
Potential Therapeutic Areas :
- Neurological disorders
- Enzyme interactions
- Modulation of synaptic activity
Biological Studies
The compound has been utilized in biological research to study the effects of azetidine derivatives on biological systems. It can be used to investigate:
- Enzyme interactions
- Metabolic pathways
- Binding assays with biological targets
Research indicates that the compound exhibits notable biological activities, which may help elucidate its mechanism of action and specificity towards different receptors.
Case Study 1: Neurotransmitter Interaction
In a study examining the binding affinity of this compound with neurotransmitter receptors, researchers found promising results indicating that the compound could modulate synaptic activity effectively. The interaction studies showed that it binds selectively to certain receptor types, suggesting its potential use in treating conditions like depression or anxiety.
Case Study 2: Enzyme Activity Investigation
Another study focused on the compound's effects on specific enzymes involved in metabolic pathways. The findings highlighted that this compound could act as an inhibitor for certain enzymes, providing insights into its potential applications in metabolic disorders and drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of azetidine-carbamate derivatives , which vary in substituents, ring systems, and salt forms. Below is a detailed comparison with analogous compounds:
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Findings:
Solubility and Salt Forms :
- The oxalate salt of the target compound provides superior aqueous solubility compared to free bases (e.g., CAS 325775-44-8) .
- Hemioxalate derivatives (e.g., CAS 89863-14-9) exhibit intermediate solubility but require careful pH control during synthesis .
Structural Modifications and Bioactivity :
- Spirocyclic systems (e.g., CAS 1041026-71-4) enhance metabolic stability by reducing ring strain and oxidation susceptibility .
- Methyl or isopropyl substitutions (e.g., CAS 89863-14-9, 1956426-55-3) improve target selectivity in kinase inhibitors but may increase steric bulk, affecting membrane permeability .
Safety Profiles :
- The target compound’s oxalate salt has moderate acute toxicity (Category 4 oral toxicity), whereas free amines (e.g., CAS 325775-44-8) often require additional handling precautions due to higher reactivity .
Biological Activity
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, a carbamate functional group, and an oxalate salt form. Its molecular formula contributes to its unique reactivity and solubility properties, making it suitable for various biological applications.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting metabolic pathways. This is particularly relevant in the context of drug design for targeting specific diseases.
- Receptor Interaction : Its structure allows for potential binding to neurotransmitter receptors, suggesting applications in neurological disorders.
Biological Applications
The compound has been studied for various biological activities:
- Pharmaceutical Development : It shows promise as a candidate for developing new drugs, particularly in creating enzyme inhibitors that could be used in treating diseases like cancer or neurological disorders.
- Research Tool : Used in biological research to study azetidine derivatives' effects on biological systems, it aids in investigating enzyme interactions and metabolic pathways.
- Potential Therapeutic Effects : Its structural similarity to neurotransmitter precursors indicates potential therapeutic effects in modulating synaptic activity.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride | Hydrochloride salt | Notable biological activities in neurological contexts |
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride | Hydrochloride salt | Investigated for similar enzyme interactions |
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Carbamate | Studied for its potential as a pharmaceutical agent |
This table illustrates that while these compounds share structural similarities, their specific activities and applications vary significantly.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vivo Studies : In animal models, the compound has been shown to affect inflammation markers when administered at varying doses, indicating its potential role in inflammatory diseases .
- Binding Affinity Tests : Preliminary data suggest that it effectively binds to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This binding may inhibit their activity, affecting cell proliferation pathways.
- Therapeutic Potential : The compound's ability to modulate neurotransmitter receptor activity suggests applications in treating conditions such as depression or anxiety disorders, warranting further investigation into its pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, such as carbamate formation via Boc protection of the azetidine amine, followed by oxalate salt preparation. For example, tert-butyl carbamate derivatives are often synthesized by reacting azetidin-3-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Subsequent oxalate salt formation can be achieved by treating the free base with oxalic acid in a polar solvent (e.g., ethanol or acetone). Reaction optimization may focus on temperature control (0–25°C), stoichiometric ratios (1:1.1 amine:Boc anhydride), and purification via recrystallization .
Q. How should researchers ensure purity during synthesis and purification?
Critical steps include:
- Chromatographic techniques : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate intermediates.
- Recrystallization : Purify the final oxalate salt using solvents like ethanol/water or acetone/hexane.
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or GC/MS for volatile impurities. NMR (¹H/¹³C) and FTIR should verify structural integrity .
Q. What are the critical safety considerations when handling this compound?
- Hazard mitigation : Wear PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) and respiratory precautions (H335). Use fume hoods to avoid dust inhalation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can diastereoselectivity challenges in synthesizing stereoisomers be addressed?
- Chiral auxiliaries or catalysts : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine derivatives) or asymmetric catalysis to control stereochemistry.
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) or preparative SFC (supercritical fluid chromatography) to resolve diastereomers. For example, tert-butyl carbamate intermediates in patent literature were resolved using reverse-phase chromatography .
Q. How can contradictions in spectroscopic data for structural confirmation be resolved?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations).
- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure, as demonstrated for carbamate derivatives with hydrogen-bonded networks .
Q. What conditions affect the compound’s stability, and how can decomposition be mitigated?
- Thermal stability : Avoid prolonged heating above 40°C; decomposition products may include CO, CO₂, and nitrogen oxides.
- pH sensitivity : Store in neutral conditions (pH 6–8) to prevent acid/base-mediated cleavage of the carbamate group.
- Light exposure : Protect from UV light using amber glassware to minimize photodegradation .
Q. What precautions are necessary given limited toxicological data?
- Conservative handling : Treat the compound as a potential STOT (specific target organ toxin) until further data is available. Conduct in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.
- Environmental compliance : Follow EPA guidelines for waste disposal, as bioaccumulation and aquatic toxicity remain uncharacterized .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.